molecular formula C10H17NO2 B041831 Tert-butyl 3-methylenepyrrolidine-1-carboxylate CAS No. 114214-71-0

Tert-butyl 3-methylenepyrrolidine-1-carboxylate

Cat. No.: B041831
CAS No.: 114214-71-0
M. Wt: 183.25 g/mol
InChI Key: PXTONRTYYUAUJU-UHFFFAOYSA-N
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Description

Tert-butyl 3-methylenepyrrolidine-1-carboxylate is a versatile and high-value N-Boc protected pyrrolidine scaffold featuring a reactive methylene group at the 3-position. This compound is primarily employed in medicinal chemistry and drug discovery as a key synthetic intermediate for the construction of diverse compound libraries. The presence of the tert-butoxycarbonyl (Boc) group provides excellent stability for purification and storage, while allowing for facile deprotection under mild acidic conditions to generate the secondary amine, a crucial handle for further functionalization. The exocyclic methylene group is a highly reactive site, readily undergoing a range of transformations including Michael additions, cycloadditions, and transition-metal-catalyzed cross-couplings to introduce complex substituents onto the pyrrolidine core. This makes it an indispensable building block for the synthesis of potential pharmacologically active molecules, particularly in the development of protease inhibitors, receptor modulators, and other small-molecule therapeutics that leverage the saturated nitrogen heterocycle's role as a bioisostere. Researchers value this compound for its ability to rapidly generate structural diversity and explore structure-activity relationships (SAR) around the privileged pyrrolidine structure. This product is provided with high chemical purity and is intended for Research Use Only, strictly not for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-methylidenepyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-8-5-6-11(7-8)9(12)13-10(2,3)4/h1,5-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTONRTYYUAUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571121
Record name tert-Butyl 3-methylidenepyrrolidine-1-carboxylate
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Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114214-71-0
Record name 1,1-Dimethylethyl 3-methylene-1-pyrrolidinecarboxylate
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Record name tert-Butyl 3-methylidenepyrrolidine-1-carboxylate
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Record name tert-butyl 3-methylidenepyrrolidine-1-carboxylate
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Preparation Methods

Carbodiimide-Mediated Coupling

A prominent method involves activating pyrrolidine-3-carboxylic acid derivatives using 1,1'-carbonyldiimidazole (CDI). In a representative procedure, 1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid reacts with CDI in dichloromethane (DCM) to form an acyl imidazole intermediate. Subsequent treatment with N-methoxymethanamine hydrochloride introduces the methylene group, achieving a 96% yield after aqueous workup. This two-step protocol benefits from mild conditions (18–25°C) and avoids harsh reagents, making it suitable for lab-scale production.

Table 1: Reaction Conditions for CDI-Mediated Synthesis

ComponentDetails
Starting Material1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid
Activator1,1'-Carbonyldiimidazole (1.1 equiv)
NucleophileN-Methoxymethanamine HCl (1.1 equiv)
SolventDichloromethane
Temperature18–25°C
Reaction Time20 hours (2 h activation + 18 h coupling)
Yield96%

Modern Catalytic Approaches

Photo-Induced Radical Cyclization

Recent advances leverage photoredox catalysis for constructing pyrrolidine frameworks. In a radical cascade cyclization, tert-butyl 4-iodopiperidine-1-carboxylate reacts with N-arylacrylamides under 410 nm LED irradiation. Copper(II) triflate and a bisoxazoline ligand (L1) facilitate single-electron transfer, enabling C–N bond formation. Optimized conditions using tetramethylguanidine (TMG) in THF yield 72% of the desired product at ambient temperature. This method exemplifies the shift toward sustainable, energy-efficient protocols.

Table 2: Optimization of Photoredox Conditions

ParameterOptimal Value
CatalystCu(OTf)₂ (5 mol%)
LigandL1 (5 mol%)
BaseTMG (1.8 equiv)
SolventTHF
Light Source410 nm LED
Temperature25°C
Yield72%

Industrial-Scale Considerations

Solvent and Base Selection

Industrial processes prioritize cost and safety. Polar aprotic solvents like DMF enhance nucleophilicity but require stringent removal due to toxicity. Alternatively, THF balances reactivity and environmental impact, as demonstrated in kilogram-scale photoredox reactions. Base selection also impacts scalability: TMG outperforms DBU and Cs₂CO₃ in minimizing side reactions, though its cost necessitates recovery systems.

Purification Strategies

Chromatography remains prevalent in lab settings, but industrial workflows favor liquid-liquid extraction. For instance, tert-butyl 3-methylenepyrrolidine-1-carboxylate is isolated via sequential washes with HCl and NaHCO₃, followed by drying and concentration. Crystallization trials using hexane/ethyl acetate mixtures (1:10) achieve >90% purity, avoiding costly chromatographic steps.

Mechanistic Insights

Activation and Coupling Dynamics

The CDI-mediated route proceeds through a mixed carbonate intermediate, where CDI’s electron-deficient imidazole group polarizes the carbonyl, facilitating nucleophilic attack by the amine. Density functional theory (DFT) studies suggest that steric hindrance from the tert-butyl group slows hydrolysis, enhancing intermediate stability.

Radical Propagation Pathways

In photoredox systems, Cu(II) oxidizes the iodide precursor to generate a tert-butyl radical, which adds to the acrylamide’s β-position. Hydrogen atom transfer (HAT) from TMG completes the cycle, regenerating Cu(I) and closing the catalytic loop. Quenching with water arrests radical chain propagation, ensuring controlled product formation.

Comparative Analysis of Methodologies

Table 3: Key Metrics Across Preparation Methods

MethodYieldScalabilityCostEnvironmental Impact
CDI-Mediated Coupling96%ModerateHighModerate (DCM use)
Photoredox Cyclization72–80%HighMediumLow (THF, LED)
SN1 Alkylation38–47%LowLowHigh (acidic waste)

The CDI method excels in yield but faces challenges in DCM disposal. Photoredox offers greener alternatives with comparable scalability, though catalyst costs require mitigation.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-methylenepyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Epoxides.

    Reduction: Alcohols or amines, depending on the specific reaction conditions.

    Substitution: Alkylated pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 3-methylenepyrrolidine-1-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-methylenepyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between tert-butyl 3-methylenepyrrolidine-1-carboxylate and analogous pyrrolidine derivatives:

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents Applications/Notes
Tert-Butyl 3-methylenepyrrolidine-1-carboxylate C₁₀H₁₇NO₂ 199.25 3-Methylene, Boc group Intermediate for amine protection
Tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate (1228665-86-8) C₁₆H₂₄N₂O₃ 292.37 Pyridinyl, methoxy, Boc group Drug discovery (kinase inhibitors)
(±)-Trans-1-tert-Butyl 3-methyl 4-(2-chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (1228070-72-1) C₁₇H₂₃ClN₂O₄ 354.83 Chloropyridinyl, methyl ester, Boc Agrochemical precursors
3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine (1228666-00-9) C₁₈H₂₂N₂O 282.38 Benzyl, methoxy, pyridinyl Neurological research ligands

Key Observations :

  • The methylene group in the target compound enables facile functionalization (e.g., hydrogenation, cycloaddition), unlike pyridinyl or benzyl substituents in analogs, which confer rigidity and electronic complexity .
  • The Boc group provides steric protection comparable to benzyl groups but with milder deprotection conditions (e.g., acidic hydrolysis vs. hydrogenolysis) .

Reactivity and Stability Comparisons

Bond Dissociation Energies (BDEs):

Evidence from radical dissociation studies (e.g., tert-butyl vs. cyclopentyl radicals) reveals:

  • The tert-butyl radical dissociates at consistent energies (~5.7–9.0 eV) across alcohols, ethers, and amines, indicating stability independent of the heteroatom environment .
  • In contrast, cyclopentylamine exhibits a lower N–C BDE (5.7 eV), suggesting reduced stability compared to tert-butyl-protected analogs .

Implications :
The Boc group in the target compound likely enhances thermal and oxidative stability relative to cyclopentyl or linear alkyl analogs, making it preferable for high-temperature reactions.

Functional Assay Performance

  • In ROS (reactive oxygen species) assays, tert-butyl hydroperoxide exhibits a 19.3-fold weaker response than H₂O₂, attributed to steric shielding of the peroxide group .

Biological Activity

Tert-butyl 3-methylenepyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C11_{11}H17_{17}N\O2_2
Molecular Weight: 197.26 g/mol
CAS Number: 170033-47-3

The structure of this compound features a pyrrolidine ring, which is known for its role in various biological processes. The tert-butyl group enhances lipophilicity, potentially affecting the compound's absorption and distribution in biological systems.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through its interactions with various cellular targets:

Case Studies and Experimental Data

  • Neuroprotection Against Aβ-Induced Cytotoxicity:
    • A study assessed the protective effects of pyrrolidine derivatives on astrocytes exposed to Aβ. The results indicated that certain compounds could significantly reduce TNF-α production and oxidative stress markers, suggesting a neuroprotective mechanism .
  • Antibiotic Potentiation:
    • In a study examining the effects of various piperazine derivatives on E. coli, it was found that while most compounds did not exhibit intrinsic antibacterial activity, they could enhance the activity of existing antibiotics by inhibiting efflux mechanisms . This suggests potential utility in treating infections caused by resistant bacteria.

Comparative Analysis of Related Compounds

Compound NameBiological ActivityMechanism of Action
This compoundNeuroprotective, AntimicrobialReduces TNF-α; inhibits efflux pumps
Tert-butyl 2-methylpiperazine-1-carboxylateModerate protective activitySimilar mechanisms as above
Tert-butyl 3,5-dimethylpiperazine-1-carboxylateLimited studies availablePotentially similar to above but less studied

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 3-methylenepyrrolidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves functionalization of the pyrrolidine ring via nucleophilic substitution or cross-coupling reactions. For example, allylation or propargylation of the pyrrolidine nitrogen can introduce the methylene group. Reaction optimization includes solvent selection (e.g., THF or dioxane), temperature control (0°C to reflux), and use of bases like NaH or Cs₂CO₃ to enhance nucleophilicity . Acidic or basic hydrolysis of tert-butyl esters may be employed for deprotection, with conditions tailored to avoid side reactions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR are used to verify the pyrrolidine ring conformation, tert-butyl group integrity, and methylene substitution pattern.
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray crystallography : SHELX software (e.g., SHELXL) is employed for single-crystal analysis to resolve stereochemical ambiguities .

Q. What are the common functionalization strategies for the methylene group in this compound?

The methylene group can undergo oxidation (e.g., using Dess–Martin periodinane or OsO₄) to form carbonyl derivatives or participate in conjugate additions with nucleophiles like amines or thiols. Cross-coupling reactions (e.g., Suzuki or Heck) with aryl halides are facilitated by Pd catalysts (e.g., Pd(PPh₃)₄) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) aid in predicting reaction pathways or stereochemical outcomes for derivatives of this compound?

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling derivatives?

Yield discrepancies often arise from varying catalyst loadings, solvent purity, or oxygen sensitivity. Systematic optimization studies recommend:

  • Using degassed solvents (e.g., dioxane) under inert atmospheres.
  • Screening ligands (e.g., XPhos) to enhance catalytic efficiency.
  • Monitoring reaction progress via TLC or LC-MS to identify side products .

Q. How does the tert-butyl group influence the compound’s reactivity in solid-phase synthesis or crystallography?

The tert-butyl group acts as a steric shield, stabilizing intermediates during solid-phase peptide synthesis. In crystallography, its bulkiness can promote specific crystal packing modes, aiding in resolving chiral centers. However, it may also introduce disorder in crystal lattices, requiring low-temperature data collection (e.g., 100 K) .

Q. What are the challenges in scaling up enantioselective syntheses of pyrrolidine derivatives from this compound?

Key challenges include:

  • Chiral induction : Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) must achieve >90% enantiomeric excess (ee).
  • Purification : Chromatographic separation of diastereomers on preparative HPLC columns with chiral stationary phases.
  • Byproduct management : Elimination reactions under basic conditions may form alkenes, requiring careful pH control .

Methodological Considerations

Q. How should researchers design experiments to compare the biological activity of this compound derivatives?

  • Structure-activity relationship (SAR) studies : Synthesize analogs with varied substituents (e.g., fluoro, bromo) on the pyrrolidine or aryl groups.
  • Enzyme assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.
  • In silico docking : Use Schrödinger Suite or AutoDock to predict binding modes and prioritize synthetic targets .

Q. What protocols mitigate decomposition risks during storage or handling?

  • Storage : Freeze at -20°C in amber vials under nitrogen to prevent oxidation or hydrolysis.
  • Handling : Use explosion-proof equipment in well-ventilated areas, as tert-butyl groups may decompose exothermically under heat .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-methylenepyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-methylenepyrrolidine-1-carboxylate

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